2,4,6,8,10,12,14-Heptaoxapentadecane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

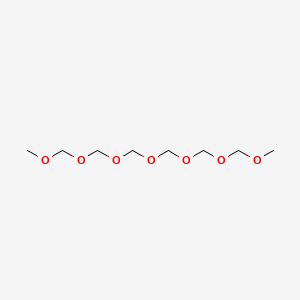

2,4,6,8,10,12,14-Heptaoxapentadecane is a chemical compound with the molecular formula C8H18O7 . It is also known by its CAS number 13352-77-7 .

Molecular Structure Analysis

The molecular structure of 2,4,6,8,10,12,14-Heptaoxapentadecane consists of 8 carbon atoms, 18 hydrogen atoms, and 7 oxygen atoms . The average mass of the molecule is 226.224 Da .Physical And Chemical Properties Analysis

The molecular weight of 2,4,6,8,10,12,14-Heptaoxapentadecane is 226.22 . The melting point is 38℃ and the boiling point is 154-165℃/8Torr .Aplicaciones Científicas De Investigación

Synthesis of Carotenoids : A study by Fontán et al. (2013) described the use of a related compound, (2E,4E,6E,8E,10E,12E,14E)-2,15-Diiodo-6,11-dimethylhexadeca-2,4,6,8,10,12,14-heptaene, in the synthesis of C2-symmetric carotenoids like β,β-carotene and lycopene through palladium-catalyzed Suzuki and Stille cross-coupling reactions (Fontán et al., 2013).

Organic Chemistry and Synthesis : Wu and Chern (1997) reported the synthesis of 4-oxo- and 4-anti-formyl-8,10,12,13-tetraoxapentacyclo[5.5.1.0 2,6 .0 3,11 .0 5,9 ]tridecanes, which are structurally related to Heptaoxapentadecane, demonstrating its relevance in the field of organic synthesis (Wu & Chern, 1997).

Anticancer Drug Research : Galanski et al. (2005) discussed the development of anticancer platinum-based drugs, which is relevant to the field of bioinorganic chemistry and the application of compounds like Heptaoxapentadecane in medicinal chemistry (Galanski et al., 2005).

Anti-Inflammatory Applications : In a study on the anti-inflammatory effects of Heptadecane, a compound related to Heptaoxapentadecane, Kim et al. (2013) explored its potential in suppressing inflammation and its mechanism of action (Kim et al., 2013).

Production of Diesel Fuel : Kubičková et al. (2005) researched the deoxygenation of vegetable oils for the production of diesel-fuel-like hydrocarbons, demonstrating the application of Heptaoxapentadecane-related compounds in renewable energy and fuel production (Kubičková et al., 2005).

Safety And Hazards

The safety data sheet for 2,4,6,8,10,12,14-Heptaoxapentadecane suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If the chemical comes into contact with the skin, remove contaminated clothing immediately and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting .

Propiedades

IUPAC Name |

methoxy(methoxymethoxymethoxymethoxymethoxymethoxy)methane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O7/c1-9-3-11-5-13-7-15-8-14-6-12-4-10-2/h3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQXFHNQVFEIRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOCOCOCOCOCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30702969 |

Source

|

| Record name | 2,4,6,8,10,12,14-Heptaoxapentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30702969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6,8,10,12,14-Heptaoxapentadecane | |

CAS RN |

13352-77-7 |

Source

|

| Record name | 2,4,6,8,10,12,14-Heptaoxapentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30702969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B596588.png)